2-(Diisopropylamino)ethanethiol

描述

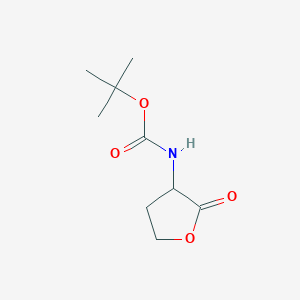

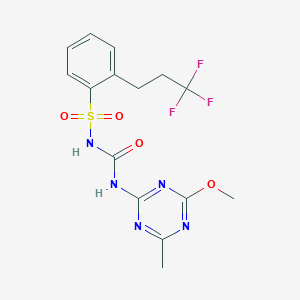

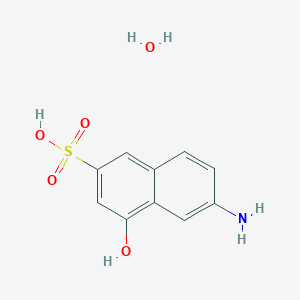

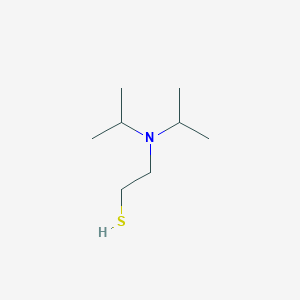

2-(Diisopropylamino)ethanethiol is an organic compound with the molecular formula C₈H₁₉NS and a molecular weight of 161.308 g/mol . It is also known by other names such as Ethanethiol, 2-(diisopropylamino)- and USAF A-16784 . This compound is characterized by the presence of a thiol group (-SH) and a diisopropylamino group attached to an ethane backbone . It is used in various chemical reactions and has applications in different fields of scientific research.

准备方法

Synthetic Routes and Reaction Conditions

2-(Diisopropylamino)ethanethiol can be synthesized through several methods. One common synthetic route involves the reaction of diisopropylamine with ethylene sulfide under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to optimize yield and purity . The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring efficient production.

化学反应分析

Types of Reactions

2-(Diisopropylamino)ethanethiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield disulfides or sulfonic acids, while reduction can produce amines .

科学研究应用

2-(Diisopropylamino)ethanethiol has a wide range of applications in scientific research:

作用机制

The mechanism of action of 2-(Diisopropylamino)ethanethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to changes in their activity and function . This interaction can affect various biochemical pathways and processes, making the compound useful in studying enzyme mechanisms and protein interactions .

相似化合物的比较

Similar Compounds

2-(Diethylamino)ethanethiol: Similar in structure but with ethyl groups instead of isopropyl groups.

2-(Dimethylamino)ethanethiol: Contains methyl groups instead of isopropyl groups.

2-(Diisopropylamino)ethanol: Similar structure but with a hydroxyl group instead of a thiol group.

Uniqueness

2-(Diisopropylamino)ethanethiol is unique due to its specific combination of a thiol group and diisopropylamino group, which imparts distinct chemical reactivity and biological activity . This makes it particularly useful in applications where both nucleophilic and electrophilic interactions are required.

属性

IUPAC Name |

2-[di(propan-2-yl)amino]ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NS/c1-7(2)9(5-6-10)8(3)4/h7-8,10H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFZVKYXDCOHPOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCS)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NS | |

| Record name | 2-(N,N-DIISOPROPYLAMINO)ETHANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30046 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41480-75-5 (hydrochloride) | |

| Record name | 2-(N,N-Diisopropylamino)ethanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005842079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7074797 | |

| Record name | N,N-(2-diisopropylamino)ethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

This is a chemical weapon precursor or chemical weapon impurity which is similar to 2-diethylaminoethanol. See the chemical datasheet for 2-diethylaminoethanol for more information. | |

| Record name | 2-(N,N-DIISOPROPYLAMINO)ETHANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30046 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

5842-07-9 | |

| Record name | 2-(N,N-DIISOPROPYLAMINO)ETHANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30046 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diisopropylaminoethanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5842-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(N,N-Diisopropylamino)ethanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005842079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-(2-diisopropylamino)ethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-(Diisopropylamino)ethanethiol interact with human serum albumin (HSA)?

A1: this compound (DPAET), the thiol-containing leaving group of the nerve agent VX, forms disulfide adducts with cysteine residues in HSA. [] This interaction leads to the formation of DPAET-conjugated dipeptides and tripeptides, such as Met-Pro-Cys-DPAET (MPC-DPAET) and Asp-Ile-Cys-DPAET (DIC-DPAET), which can be detected and used as biomarkers of VX exposure. [] Interestingly, MPC-DPAET undergoes partial in-source decay during electrospray ionization mass spectrometry, resulting in the detection of the more stable Pro-Cys-DPAET (PC-DPAET) dipeptide. []

Q2: What are the key spectroscopic characteristics of this compound?

A2: Researchers have measured the vapor-phase infrared absorptivity coefficient of this compound in the mid-infrared region (4000-550 cm-1) at a high spectral resolution (0.125 cm-1). [] This data is valuable for identifying and quantifying the compound in various environments.

Q3: Can surface-enhanced Raman spectroscopy (SERS) be used to detect this compound?

A3: Yes, SERS can effectively detect this compound and differentiate it from the hydrolysis products of VX. [] Each compound exhibits unique SERS peaks in the 450-900 cm-1 range, allowing for their identification. [] This technique shows promise for detecting these compounds at low concentrations, potentially in water supplies.

Q4: What is the significance of the reaction between this compound and sulfur dichloride (S2Cl2)?

A4: The reaction between this compound or its disulfide with S2Cl2 offers a unique pathway for synthesizing various heterocyclic compounds. [, ] This reaction allows for the preparation of tricyclic bisdithiolothiazines and dithiolothiazines, demonstrating the versatility of this compound as a starting material for synthesizing more complex sulfur-containing molecules. [, ]

Q5: What analytical techniques are used to study this compound and its adducts?

A5: Microflow liquid chromatography coupled with electrospray ionization high-resolution tandem mass spectrometry (LC/ESI-HRMS/MS) is a key technique for identifying and quantifying DPAET adducts in biological samples like plasma. [, ] This method allows for the simultaneous detection of different adduct types, such as phosphonylated tyrosine residues and cysteine-containing disulfide adducts. [, ] The sensitivity of this technique enables the detection of DPAET adducts at concentrations relevant to VX exposure. []

Q6: Are there in vivo models available for studying VX exposure and this compound adduct formation?

A6: Yes, rat models have been employed to study VX exposure and the formation of albumin adducts with this compound. [] These in vivo studies provide valuable insights into the metabolic fate and long-term biomarkers of VX exposure.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。